molecular formula C10H9N3O2 B14161118 Methyl 2-azido-3-phenylprop-2-enoate CAS No. 94413-73-7

Methyl 2-azido-3-phenylprop-2-enoate

Cat. No.: B14161118
CAS No.: 94413-73-7
M. Wt: 203.20 g/mol
InChI Key: HZPRAUOGOBIGGF-UHFFFAOYSA-N
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Description

Methyl 2-azido-3-phenylprop-2-enoate (PubChem CID 5386164) is a specialized organic compound with the molecular formula C10H9N3O2. It belongs to the class of α,β-unsaturated ester compounds featuring an azide functional group, which makes it a valuable building block in synthetic organic chemistry and medicinal chemistry research. The (Z)-stereoisomer of this compound is documented in PubChem, a reliable database from the National Center for Biotechnology Information . Compounds containing azide groups, like this compound, are often utilized in Click Chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). These reactions are powerful tools for the rapid and efficient synthesis of complex molecules, including 1,2,3-triazoles, which are privileged structures in drug discovery. The presence of both the reactive azide group and the unsaturated ester moiety in one molecule provides a unique bifunctional scaffold for constructing diverse molecular libraries. Researchers can exploit this reactivity for developing novel pharmaceuticals, chemical probes, and biomaterials. While specific biological data for this exact compound may be limited, structural analogues featuring similar α,β-unsaturated systems are investigated for their potential biological activities. Some related compounds are studied for their DNA-binding properties and cytotoxic effects, which are mechanisms relevant to the development of anticancer agents . The synthesis of such specialized esters often follows established esterification protocols, which may involve acid-catalyzed condensation or the reaction of an acid chloride with an alcohol, as seen in the synthesis of related phenylpropanoid esters . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, considering the potential reactivity of organic azides.

Properties

CAS No.

94413-73-7

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

methyl 2-azido-3-phenylprop-2-enoate

InChI

InChI=1S/C10H9N3O2/c1-15-10(14)9(12-13-11)7-8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

HZPRAUOGOBIGGF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Bromination of α,β-Unsaturated Esters

The starting material, methyl 3-phenylprop-2-enoate, undergoes bromination at the α-position using N-bromosuccinimide (NBS) in the presence of Mg(ClO₄)₂ as a Lewis acid catalyst. The reaction proceeds via radical intermediates, with acetonitrile (CH₃CN) as the solvent and temperatures maintained at 25–40°C.

Example Protocol

  • Substrate : Methyl 3-phenylprop-2-enoate (5.0 mmol)
  • Reagents : NBS (1.5 equiv), Mg(ClO₄)₂ (0.3 equiv)
  • Solvent : CH₃CN (25 mL)
  • Conditions : Stirring at room temperature for 6 hours.

Yields for brominated intermediates typically exceed 85%, with purity confirmed via NMR spectroscopy.

Azide Substitution

The brominated intermediate is treated with NaN₃ in dimethyl sulfoxide (DMSO) to replace the bromide with an azido group. The polar aprotic solvent facilitates SN₂ nucleophilic substitution, with reaction completion achieved within 12–24 hours.

Example Protocol

  • Substrate : Methyl 2-bromo-3-phenylprop-2-enoate (5.0 mmol)
  • Reagents : NaN₃ (3.0 equiv)
  • Solvent : DMSO (15 mL)
  • Conditions : Stirring at room temperature overnight.

This method yields this compound in 79% isolated yield.

Iron-Catalyzed Direct Azidation

Iron catalysts offer a streamlined alternative by enabling direct azidation of α,β-unsaturated esters without prior halogenation. FeBr₂ or FeCl₂, in combination with triethylamine (Et₃N), activates the α-position for azide insertion.

Reaction Mechanism

The iron catalyst coordinates to the ester carbonyl, polarizing the α-carbon and facilitating azide attack. Et₃N acts as a base, neutralizing HBr byproducts.

Example Protocol

  • Substrate : Methyl 3-phenylprop-2-enoate (0.5 mmol)
  • Catalyst : FeBr₂ (0.1 mmol), Et₃N (0.1 mmol)
  • Solvent : CH₃CN (5 mL)
  • Conditions : Heating at 50–80°C under N₂ for 12–24 hours.

Yields range from 65–75%, with higher temperatures improving reaction rates.

Electrophilic Azidation Using Iodine

Electrophilic azidation employs iodine (I₂) as an oxidizing agent in tandem with NaN₃. This method is effective for substrates sensitive to radical intermediates.

Procedure

I₂ oxidizes NaN₃ to generate electrophilic azidyl radicals, which react with the α-carbon of the ester. A DMSO/H₂O (2:1) solvent system ensures solubility and stabilizes intermediates.

Example Protocol

  • Substrate : Methyl 3-phenylprop-2-enoate (5.0 mmol)
  • Reagents : NaN₃ (3.5 equiv), I₂ (1.5 equiv)
  • Solvent : DMSO/H₂O (15 mL)
  • Conditions : Stirring at room temperature for 4 hours.

This method achieves 70–80% yield but requires careful control of iodine stoichiometry to avoid over-oxidation.

Comparative Analysis of Methods

Method Reagents/Catalysts Solvent Temperature Yield (%) Advantages Limitations
Halogenation-Azidation NBS, Mg(ClO₄)₂, NaN₃ CH₃CN, DMSO RT–40°C 79 High yield; scalable Toxic brominated byproducts
Iron-Catalyzed FeBr₂, Et₃N CH₃CN 50–80°C 65–75 Direct method; no halogenation Requires inert atmosphere
Electrophilic Azidation I₂, NaN₃ DMSO/H₂O RT 70–80 Avoids radicals Iodine handling challenges
Diazo Transfer DPPA, Et₃N DCM 0°C–RT 50–60 Mild conditions; no NaN₃ Lower yield; cost of DPPA

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azido-3-phenylprop-2-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 2-azido-3-phenylprop-2-enoate primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and have significant biological activity. Additionally, the azido group can be reduced to an amine, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Methyl 2-azido-3-phenylprop-2-enoate shares structural similarities with other α,β-unsaturated esters, but key differences in substituents lead to divergent properties:

Compound Name Substituents (β-position) Key Functional Groups Applications/Reactivity Reference
This compound Azido (-N₃), Phenyl α,β-unsaturated ester Click chemistry, pharmaceuticals -
Methyl 2-cyano-3-(2-pyridinyl)ethenyl Cyano (-CN), Pyridinyl α,β-unsaturated ester, amine Heterocycle synthesis
Sandaracopimaric acid methyl ester Diterpene backbone Carboxylic acid methyl ester Resins, natural product isolation
Z-Communic acid methyl ester Labdane diterpene α,β-unsaturated ester Resin acids, antimicrobial agents
Methyl 2-hexenoate Aliphatic chain α,β-unsaturated ester Flavoring agents, fragrances



Key Observations :

  • Azido vs. Cyano Groups: The azido group in this compound confers higher reactivity toward cycloaddition reactions compared to cyano-substituted analogs (e.g., compound 2 in ), which are more suited for nucleophilic additions or heterocycle formation .
  • Aromatic vs.
  • Diterpene Esters : Compounds like sandaracopimaric acid methyl ester derive from natural diterpenes, imparting hydrophobicity and applications in resins, contrasting with the synthetic azido ester’s role in biomedical research .

Reactivity and Stability

  • Azido Group Hazards: The azido substituent introduces thermal instability and explosivity risks, necessitating careful handling—unlike safer esters like Methyl 2-hexenoate, which require standard laboratory precautions .
  • Electrophilicity : The α,β-unsaturated ester moiety in all compounds participates in Michael additions. However, electron-withdrawing groups (e.g., -N₃, -CN) enhance electrophilicity at the β-carbon, accelerating nucleophilic attack compared to diterpene esters .

Spectroscopic and Analytical Data

While direct data for this compound are unavailable, comparisons with related compounds highlight trends:

Technique This compound (Expected) Methyl 2-hexenoate (Observed) Sandaracopimaric Acid Methyl Ester (Observed)
IR (cm⁻¹) ~2100 (N₃ stretch), ~1700 (C=O) 1715 (C=O), 1650 (C=C) 1720 (C=O), 1680 (C=C)
¹H NMR (δ) Phenyl protons (7.2–7.5), CH₂ (4.0–4.3) CH₃O (3.7), CH₂=CH (5.8–6.3) Terpene protons (0.8–2.5), CH₃O (3.6)
¹³C NMR (δ) C=O (~165), N₃-C (~120) C=O (167), C=C (125) C=O (170), diterpene carbons (15–45)

Sources:

Crystallographic and Hydrogen-Bonding Behavior

Crystallographic tools like SHELX and ORTEP are critical for resolving structures of α,β-unsaturated esters. This compound likely exhibits hydrogen-bonding patterns distinct from diterpene esters due to its planar phenyl group and azido functionality. For example, diterpene esters (e.g., sandaracopimaric acid methyl ester) form extended hydrophobic networks, whereas the azido ester may display N–H···O interactions or π-stacking, as seen in related aromatic systems .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-azido-3-phenylprop-2-enoate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves introducing the azide group via nucleophilic substitution or Huisgen cycloaddition precursors. For example:

Start with methyl 3-phenylprop-2-enoate.

React with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) to avoid exothermic decomposition.

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Optimization includes monitoring reaction progress by TLC and adjusting stoichiometry to minimize byproducts like hydrazoic acid (HN₃). Safety protocols for handling azides are critical due to their shock sensitivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies the ester methyl group (~3.7 ppm), azide resonance absence (indirectly confirmed by IR), and phenyl protons (7.2–7.5 ppm).
  • IR : The azide stretch (~2100 cm⁻¹) and ester carbonyl (~1720 cm⁻¹) are key.
  • Mass Spectrometry : High-resolution MS confirms molecular ion [M+H]⁺ at m/z 218.1 (C₁₀H₉N₃O₂).
  • X-ray Crystallography : For unambiguous structure determination, use SHELXL for refinement and ORTEP-3 for visualization .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Storage : Keep at –20°C in airtight, shock-resistant containers to prevent azide degradation.
  • Handling : Use blast shields, fume hoods, and personal protective equipment (PPE). Avoid metal spatulas to prevent friction-induced detonation.
  • Disposal : Quench azides with NaNO₂/HCl under cold conditions to generate inert gases .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly design?

  • Methodological Answer : Analyze single-crystal X-ray data to identify hydrogen-bond donors/acceptors. Graph set analysis (e.g., R₂²(8) motifs) reveals intermolecular interactions between azide N atoms and ester carbonyl groups. Such patterns guide the design of co-crystals for materials science applications .

Q. What computational methods predict the reactivity of this compound in click chemistry applications?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states in Huisgen cycloaddition with alkynes. Focus on frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity.
  • MD Simulations : Study solvent effects (e.g., DMSO vs. water) on reaction kinetics. Correlate with experimental yields from LC-MS .

Q. How do crystallographic data discrepancies arise in this compound structure determinations, and how can they be resolved?

  • Methodological Answer : Discrepancies may stem from twinning or disorder in the azide group. Mitigation strategies:

Collect high-resolution data (≤0.8 Å) to resolve electron density.

Use SHELXD for phase problem solutions and SHELXL for refinement with anisotropic displacement parameters.

Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .

Q. What strategies enable the use of this compound as a pharmaceutical intermediate?

  • Methodological Answer :

  • Bioisosterism : Replace the azide with triazole via click chemistry to enhance drug-like properties (e.g., metabolic stability).
  • SAR Studies : Modify the phenyl ring with electron-withdrawing groups (e.g., –F) to tune reactivity, as seen in fluorinated analogs .

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